Hinokiflavone

概要

説明

Hinokiflavone is a plant biflavone that exhibits potent anticancer, hepatoprotective, antibacterial, antiviral, and anti-inflammatory activities . It induces apoptosis and cell cycle arrest, and blocks migration and invasion of melanoma cells . Hinokiflavone is also a modulator of pre-mRNA splicing in cells .

Synthesis Analysis

Hinokiflavone inhibits splicing in vitro by blocking spliceosome assembly, preventing the formation of the B complex . Cells treated with hinokiflavone show altered subnuclear organization specifically of splicing factors required for A complex formation .

Molecular Structure Analysis

Hinokiflavone has a molecular formula of C30H18O10, an average mass of 538.458 Da, and a monoisotopic mass of 538.090027 Da . It is a C-O-C type biflavonoid with an ether linkage between the two connected apigenin units .

Chemical Reactions Analysis

Hinokiflavone increases protein SUMOylation levels, both in in vitro splicing reactions and in cells . It also inhibited a purified, E. coli expressed SUMO protease, SENP1, in vitro .

Physical And Chemical Properties Analysis

Hinokiflavone has a density of 1.6±0.1 g/cm3, a boiling point of 841.5±65.0 °C at 760 mmHg, and a vapor pressure of 0.0±3.2 mmHg at 25°C . It has 10 H bond acceptors, 5 H bond donors, and 4 freely rotating bonds .

科学的研究の応用

Pre-mRNA Splicing Inhibition

Hinokiflavone has been characterized as an inhibitor of splicing in vitro, affecting early steps of spliceosome assembly and leading to the accumulation of the A complex. This results in changes in the alternative splicing of different pre-mRNA substrates .

Anti-cancer Activity

Studies have shown Hinokiflavone’s potential as an anti-cancer agent, inhibiting the growth of various cancer cells such as nasopharyngeal cancer cells, breast cancer, colorectal cancer, and hepatocellular carcinoma. It is particularly noted for its pharmacological profile in treating cancers and regulating pre-mRNA splicing .

MDM2 Activity Inhibition

Hinokiflavone has demonstrated the ability to bind the MDM2-MDMX RING domain, inhibiting MDM2-mediated ubiquitination in vitro. This leads to downregulation of MDM2 and MDMX and induction of apoptosis in various cancer cell lines, showing both p53-dependent and -independent tumor-suppressive activity .

Mitochondrial ROS/JNK Pathway Activation

In melanoma and hepatocellular carcinoma (HCC), Hinokiflavone has been shown to induce apoptosis by activating the mitochondrial ROS/JNK pathway. This highlights its antitumor effect against HCC both in vitro and in vivo .

作用機序

Hinokiflavone is a C–O–C-type biflavonoid found in a variety of plants, notably Selaginella species . It has been studied for its anti-cancer properties and its potential as a therapeutic agent .

Target of Action

Hinokiflavone’s primary targets include the ERK1-2/p38/NFκB signaling pathway and the matrix metalloproteinases MMP-2 and MMP-9 . It also targets the SUMO-specific protease SENP1 , functioning as a potent modulator of pre-mRNA splicing .

Mode of Action

Hinokiflavone interferes with the ERK1-2/p38/NFκB signaling pathway, affecting the regulation of the expression of the matrix metalloproteinases MMP-2 and MMP-9 . It potentially directly binds to MMP-9 . Additionally, it inhibits the SUMO-specific protease SENP1, impacting pre-mRNA splicing .

Biochemical Pathways

The biochemical pathways affected by hinokiflavone are primarily related to its anti-cancer effects. By interfering with the ERK1-2/p38/NFκB signaling pathway and the regulation of MMP-2 and MMP-9, hinokiflavone can inhibit cell proliferation and metastasis . Its inhibition of SENP1 also affects pre-mRNA splicing .

Result of Action

Hinokiflavone has demonstrated anti-proliferative and anti-metastatic activities . It has been shown to inhibit cell growth and colony formation, induce apoptosis in cancer cells, and up-regulate the protein Bax while down-regulating Bcl-2 .

Action Environment

The compound’s anti-cancer potential and its role as a regulator of pre-mrna splicing suggest that it could be useful in treating cancers, particularly hepatocellular carcinoma .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

6-[4-(5,7-dihydroxy-4-oxochromen-2-yl)phenoxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H18O10/c31-16-5-1-14(2-6-16)24-12-21(35)28-26(40-24)13-22(36)30(29(28)37)38-18-7-3-15(4-8-18)23-11-20(34)27-19(33)9-17(32)10-25(27)39-23/h1-13,31-33,36-37H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTDHMFBJQJSTMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)OC4=CC=C(C=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H18O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90172760 | |

| Record name | Hinokiflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

538.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hinokiflavone | |

CAS RN |

19202-36-9 | |

| Record name | Hinokiflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19202-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hinokiflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019202369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hinokiflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-[4-(5,7-dihydroxy-4-oxo-4H-1-benzopyran-2-yl)phenoxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.964 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HINOKIFLAVONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GFF5VYC4NB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

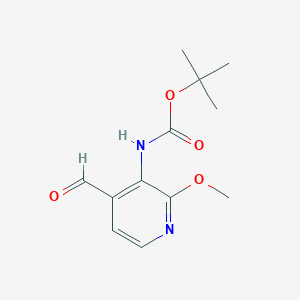

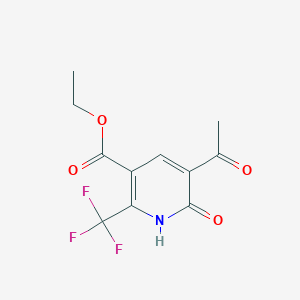

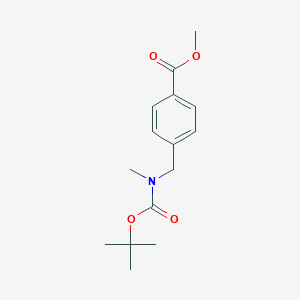

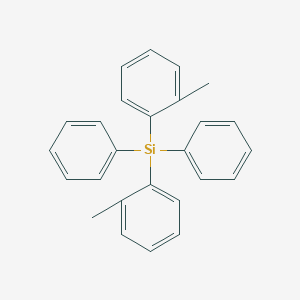

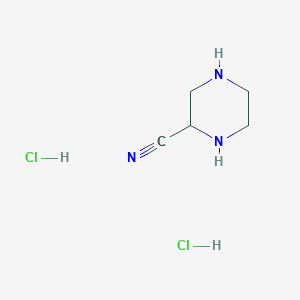

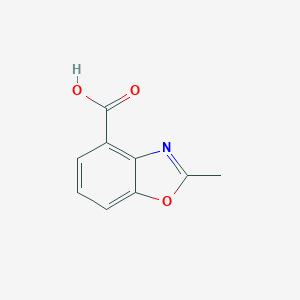

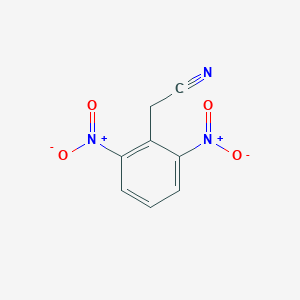

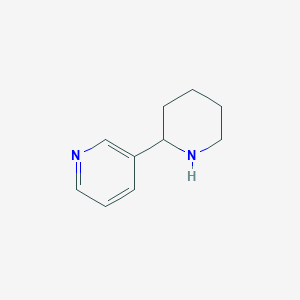

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: Hinokiflavone exhibits its activity through several mechanisms:

- Inhibition of MDM2: Hinokiflavone binds to the MDM2-MDMX RING domain, inhibiting MDM2 E3 ligase activity. This leads to the upregulation of the tumor suppressor p53 and promotes apoptosis in cancer cells. [, ]

- Modulation of pre-mRNA splicing: Hinokiflavone acts as a pre-mRNA splicing modulator by inhibiting the SUMO protease SENP1. This inhibition increases SUMOylation, a post-translational modification, impacting the activity and localization of splicing factors involved in early spliceosome assembly. [, ]

- Targeting Caseinolytic protease P (ClpP): In Methicillin-resistant Staphylococcus aureus (MRSA), Hinokiflavone directly binds to ClpP, inhibiting its activity and leading to reduced virulence by suppressing the expression of multiple virulence factors. []

- Modulating signaling pathways: Hinokiflavone has been shown to induce apoptosis in cancer cells by activating the mitochondrial ROS/JNK/caspase pathway and inhibiting NF-κB activity. It also inhibits the PI3K/AKT/mTOR signaling pathway, further contributing to its anti-cancer effects. [, , ]

ANone: Hinokiflavone is a biflavonoid, meaning it is composed of two flavonoid units linked together.

- Spectroscopic data: The structure of Hinokiflavone has been elucidated using various spectroscopic techniques, including UV, IR, 1H NMR, 13C NMR, and mass spectrometry. Detailed spectral data can be found in the literature. [, , , ]

ANone: While specific information on material compatibility and stability of Hinokiflavone under various conditions is limited in the provided research, its applications are primarily focused on its biological activity. Research suggests potential for:

- Anti-cancer agent: Shows promising results against various cancer cell lines, including breast, colorectal, esophageal squamous, and lung adenocarcinoma. [, , , , ]

- Antibacterial agent: Demonstrates inhibitory activity against MRSA, particularly in attenuating its virulence. []

- Anti-inflammatory agent: Exhibits anti-inflammatory activity in LPS-mediated murine macrophages and colon epithelial cells. []

ANone: Based on the provided research, Hinokiflavone is not primarily recognized for its catalytic properties. Its mode of action revolves around binding to specific protein targets and modulating their activity rather than directly catalyzing chemical reactions.

ANone: Yes, computational approaches have been employed to study Hinokiflavone:

- Virtual screening: Identified Hinokiflavone as a potential inhibitor of MDM2 and SARS-CoV-2 non-structural proteins. [, ]

- Molecular docking: Provided insights into Hinokiflavone's binding mode with MDM2, ClpP, and other target proteins. [, , , ]

- Molecular dynamics simulations: Used to evaluate the stability of Hinokiflavone within the binding site of BACE1, a potential target for Alzheimer's disease. []

ANone: While comprehensive SAR studies are limited in the provided research, some insights can be gleaned:

- Biflavonoid structure is important for cytotoxicity: The presence of an ether linkage between two apigenin units, characteristic of Hinokiflavone, appears crucial for significant cytotoxic activity compared to other biflavonoids. []

- Methylation may influence activity: The discovery of cryptomerin A and B, hinokiflavone methyl ethers, suggests that methylation could impact biological activity. []

- Specific functional groups are crucial for target binding: Molecular docking studies have identified key amino acid residues and functional groups involved in the interaction of Hinokiflavone with its targets like MDM2 and ClpP. Modifications to these regions may alter binding affinity and selectivity. [, ]

ANone: Hinokiflavone, like many natural products, suffers from poor water solubility which can hinder its bioavailability. To address this, researchers have explored the use of:

- Hybrid micelles: Formulating Hinokiflavone into hybrid micelles using a combination of soluplus, TPGS, and DQA has been shown to improve its solubilization, stability, and enhance its anticancer efficacy in vitro and in vivo. []

ANone: Specific SHE regulations for Hinokiflavone are not discussed in the provided research. As a natural product currently under preclinical investigation, comprehensive safety and toxicity assessments are necessary before clinical translation and widespread use.

- Pharmacokinetic study in rats: Following oral administration, Hinokiflavone showed a half-life of 6.10 ± 1.86 hours in rats, suggesting moderate elimination kinetics. Further research is needed to fully characterize its ADME profile in preclinical models and eventually in humans. []

- Bioavailability: A study utilizing an ELISA method suggested that apigenin flavonoids, structurally similar to Hinokiflavone, and their metabolites were detectable in the plasma of mice after oral administration of apigenin-C-glycoside, indicating the potential for absorption and systemic distribution. []

ANone: Hinokiflavone has shown promising in vitro and in vivo results:

- In vitro studies: Demonstrated cytotoxicity against various cancer cell lines, including breast, colorectal, esophageal squamous, and lung adenocarcinoma. [, , , , ]

- Animal models: Exhibited antitumor activity in a mouse xenograft model of lung adenocarcinoma and inhibited tumor growth in an esophageal squamous cell carcinoma xenograft model with minimal toxicity to major organs. [, ]

ANone: While specific historical milestones are not extensively detailed, the research highlights:

- Early isolation and structural elucidation: Hinokiflavone was initially isolated from various plant sources, and its structure was elucidated using spectroscopic techniques. [, , , ]

- Evolving understanding of its biological activities: Research over the years has revealed its diverse biological activities, including antitumor, antibacterial, anti-inflammatory, and antiviral properties. [, , , , , , , , ]

- Ongoing efforts in drug discovery and development: Recent studies have focused on understanding its mechanisms of action, exploring its potential as a therapeutic agent for various diseases, and developing strategies to improve its bioavailability and efficacy. [, , , , , , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Chloroimidazo[1,2-a]pyridine hydrobromide](/img/structure/B190278.png)

![1-(4-Chlorophenyl)-3-[3-(2-methylpiperidin-1-yl)propyl]urea](/img/structure/B190282.png)

![2-[4-(5-Amino-1,3-benzoxazol-2-yl)phenyl]-1,3-benzoxazol-5-amine](/img/structure/B190285.png)